molecular formula C15H11ClN2O2S B8112772 2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine

2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine

Cat. No.: B8112772
M. Wt: 318.8 g/mol
InChI Key: HPWFIIKLELXXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine (CAS: 1123838-17-4) is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a chlorine atom at position 7 and a pyridinyl group at position 2. The pyridinyl moiety is further functionalized with a 1,3-dioxolane ring at its 5-position (Figure 1). Its molecular formula is C₁₅H₁₁ClN₂O₂S, with a molar mass of 318.78 g/mol .

The compound’s structure combines electron-rich (dioxolane) and electron-deficient (chlorothienopyridine) regions, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves cross-coupling reactions, such as the Hiyama coupling, which has been employed for similar thienopyridine derivatives .

Properties

IUPAC Name

7-chloro-2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-3-4-17-12-7-13(21-14(10)12)11-2-1-9(8-18-11)15-19-5-6-20-15/h1-4,7-8,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWFIIKLELXXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)C3=CC4=NC=CC(=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound consists of a thieno[3,2-b]pyridine core with a chlorinated group and a pyridine moiety linked via a dioxolane ring. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the dioxolane ring may enhance solubility and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds similar to 2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine have shown promising anticancer properties. The thienopyridine framework is known for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Similar thienopyridine derivatives have been reported to possess significant antibacterial properties, making this compound a candidate for further research in antibiotic development.
  • Protein Kinase Inhibition : The compound is expected to interact with protein kinases, which play crucial roles in cell signaling and regulation. Understanding its binding affinity could lead to the development of new kinase inhibitors for diseases such as cancer and diabetes.

Material Science Applications

The unique structural features of This compound also lend it potential applications in material science:

  • Organic Electronics : Due to its electronic properties, this compound could be explored for use in organic semiconductors and photovoltaic devices.
  • Sensors : Its ability to undergo electrophilic substitution may allow for the development of chemical sensors that can detect specific analytes based on changes in conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Thieno[3,2-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine 7-Cl, 2-(5-dioxolanyl-pyridinyl) C₁₅H₁₁ClN₂O₂S 318.78 Bifunctional electronic properties
5,7-Dichlorothieno[3,2-b]pyridine 5-Cl, 7-Cl C₇H₃Cl₂NS 204.08 Higher halogenation; increased reactivity
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate 7-Cl, 6-COOEt C₁₁H₁₀ClNO₂S 271.72 Ester group for functionalization
7-Chlorothieno[3,2-b]pyridine (Core Structure) 7-Cl C₇H₄ClNS 169.63 Simplest analog; base for derivatization

Key Observations :

  • Electronic Effects : The dioxolane group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., Cl, COOEt) in analogs. This could modulate reactivity in cross-coupling reactions .
  • Synthetic Utility: Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS: 912332-40-2) serves as a precursor for further functionalization, whereas the dichloro derivative (CAS: 69627-03-8) is more reactive in nucleophilic substitutions .

Pyridine Derivatives with Dioxolane Functionality

Table 2: Dioxolane-Containing Pyridine Compounds

Compound Name Structure Synthesis Method Yield Application Insight Reference
(E/Z)-5-(2-(1,3-Dioxolan-2-yl)ethyl)-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine with dioxolane Hydrogenation of vinyl-dioxolane 50% Intermediate for kinase inhibitors
Target Compound (CAS: 1123838-17-4) Thieno[3,2-b]pyridine with dioxolane Likely Hiyama coupling N/A Unreported; potential in catalysis

Key Observations :

  • The synthesis of dioxolane-containing pyrrolopyridine (50% yield) involves hydrogenation and silica gel chromatography, suggesting similar challenges in purifying dioxolane derivatives .

Heterocyclic Compounds with Chloro and Aryl Substituents

Table 3: Comparison with Other Heterocycles

Compound Name Heterocycle Core Substituents Melting Point (°C) Yield Key Spectral Data (IR/NMR) Reference
Target Compound Thieno[3,2-b]pyridine 7-Cl, 2-(dioxolanyl-pyridinyl) N/A N/A Not reported; expected C=O (dioxolane)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 4-CN, furan 213–215 68% IR: 2219 cm⁻¹ (CN); NMR: δ 8.01 (=CH)
8-[4-(4-Chlorophenyl)-indeno[1,2-b]pyridin-2-yl]-coumarin Indeno[1,2-b]pyridine 4-Cl, coumarin 285 70% IR: 2220 cm⁻¹ (CN); NMR: δ 7.82 (ArH)

Key Observations :

  • Melting Points: Chlorinated aromatics (e.g., 4-chlorophenyl coumarin derivative, mp 285°C) generally exhibit higher melting points than non-chlorinated analogs, suggesting the target compound may also have a high melting point .
  • Synthetic Yields : Moderate yields (68–70%) are common in multi-step heterocyclic syntheses, as seen in thiazolo-pyrimidines and coumarin derivatives .

Functional Group Analysis and Reactivity

  • Chloro Substituent: The 7-Cl group in the target compound parallels 7-chlorothieno[3,2-b]pyridine (CAS: 83179-01-5), which is reactive in cross-couplings like Suzuki-Miyaura and Hiyama reactions .
  • Dioxolane vs. Ester Groups: While dioxolane is hydrolytically stable under basic conditions, ester groups (e.g., in Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate) allow for further hydrolysis to carboxylic acids .

Biological Activity

The compound 2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClN2O2SC_{13}H_{10}ClN_{2}O_{2S} with a molecular weight of approximately 292.75 g/mol. The structure features a dioxolane ring , a pyridine moiety , and a thieno[3,2-b]pyridine core , which are known for conferring diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyridine derivatives. The dioxolane moiety is often introduced through acetalization reactions involving diols and aldehydes. The chlorothieno group is incorporated via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing dioxolane and thienopyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dioxolanes possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
1625 - 1250Active against C. albicans
2Active against S. aureusNot tested
3Not activeActive against C. albicans
4Active against P. aeruginosaNot tested

Anticancer Activity

The anticancer potential of similar compounds has been evaluated in various studies. For example, thienopyridine derivatives have shown antiproliferative effects against breast and colon cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Case Studies

  • Antibacterial Screening : A series of synthesized dioxolane derivatives were tested for their activity against multiple bacterial strains. Compounds showed varying degrees of efficacy, with some achieving MIC values as low as 625 µg/mL against resistant strains .
  • Antifungal Activity : In another study, the antifungal efficacy of dioxolane-containing compounds was assessed against Candida albicans. Results indicated that most tested compounds demonstrated significant antifungal activity, highlighting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.